Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2199-56-6
VCID: VC16179228
InChI: InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3
SMILES:
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

CAS No.: 2199-56-6

Cat. No.: VC16179228

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate - 2199-56-6

Specification

CAS No. 2199-56-6
Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
IUPAC Name diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Standard InChI InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3
Standard InChI Key AGTHLNPLTSEZRB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol. Its IUPAC name reflects the substitution pattern: two ethyl ester groups at positions 3 and 4, and methyl groups at positions 2 and 5 on the pyrrole ring. The compound’s structure is defined by the following features:

  • Pyrrole core: A five-membered aromatic ring with one nitrogen atom.

  • Ester groups: Ethoxycarbonyl (-COOEt) moieties at positions 3 and 4.

  • Methyl substituents: -CH₃ groups at positions 2 and 5.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2199-55-5 (alternative isomer)PubChem
InChI KeyXSBSXJAYEPDGSF-UHFFFAOYSA-NPubChem
Canonical SMILESCCOC(=O)C1=C(NC(=C1C)C(=O)OCC)CPubChem

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common route involves:

  • Knorr Pyrrole Synthesis: Reacting a β-ketoester (e.g., ethyl acetoacetate) with an amine under acidic conditions to form the pyrrole ring.

  • Esterification: Subsequent esterification or transesterification steps to introduce the ethoxycarbonyl groups.

For example, diethyl acetylenedicarboxylate may react with methylamine derivatives in ethanol under reflux, followed by cyclization to yield the pyrrole core. Yields vary between 70–85% depending on reaction optimization.

Industrial Production

Industrial synthesis employs batch reactors with stringent temperature control (60–80°C) and catalytic acid (e.g., sulfuric acid). Purification is achieved via vacuum distillation or recrystallization from ethanol, ensuring >95% purity for pharmaceutical applications.

Table 2: Synthetic Conditions and Yields

MethodReagents/ConditionsYield (%)
Knorr SynthesisEthyl acetoacetate, NH₃, H₂SO₄75
CyclizationDiethyl acetylenedicarboxylate, MeNH₂82

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (relative to nitrogen). Common reactions include:

  • Halogenation: Bromination in acetic acid yields 2,5-dibromo derivatives.

  • Nitration: Nitric acid in sulfuric acid introduces nitro groups at positions 3 and 4.

Functional Group Transformations

  • Ester Hydrolysis: Treatment with aqueous NaOH produces the dicarboxylic acid, a precursor for metal-organic frameworks (MOFs).

  • Reduction: Sodium borohydride reduces esters to alcohols, forming diols for polymer synthesis.

Table 3: Reaction Pathways and Products

Reaction TypeReagentsMajor Product
BrominationBr₂, AcOH2,5-Dibromo-3,4-dicarboxylate
HydrolysisNaOH, H₂O2,5-Dimethylpyrrole-3,4-diacid

Biological and Pharmacological Activities

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies show that diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate inhibits Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions.

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic Scaffolds: Synthesis of pyrrolo[2,3-d]pyrimidines for kinase inhibition.

  • Coordination Chemistry: Dicarboxylate ligands form complexes with Cu(II) and Fe(III) for catalytic applications.

Material Science

Its dicarboxylate derivative is used in MOFs with high surface area (>1000 m²/g), applicable in gas storage and catalysis.

Comparison with Structural Isomers

Diethyl 3,5-Dimethyl-1H-Pyrrole-2,4-Dicarboxylate

This isomer (CAS 2436-79-5) differs in substituent positions, leading to altered reactivity. For instance, electrophilic substitution favors the 5-position in the 2,5-dimethyl variant versus the 4-position in the 3,5-dimethyl analog.

Table 4: Isomer Comparison

Property2,5-Dimethyl Isomer3,5-Dimethyl Isomer
Electrophilic SitePosition 5Position 4
Melting Point98–100°C102–104°C

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields and scalability issues. Future work should explore catalytic cyclization (e.g., using Lewis acids) to improve efficiency.

Unexplored Biological Targets

The compound’s potential as a HSP90 inhibitor or PARP antagonist remains untested, offering avenues for drug discovery.

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